1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazole
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Overview
Description
1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE is a heterocyclic compound that features both pyrazole and triazole rings
Preparation Methods
The synthesis of 1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 3-methyl-1H-pyrazole, followed by cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted triazoles .
Scientific Research Applications
1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its use as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a pyrazole ring with nitro groups and is used in energetic materials.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole structure but with different substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C6H6N6O2 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C6H6N6O2/c1-4-5(12(13)14)6(10-9-4)11-3-7-2-8-11/h2-3H,1H3,(H,9,10) |
InChI Key |
VHRQXEWPDXNPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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